![molecular formula C20H19ClN2O4S2 B2888184 N-(4-chlorophenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide CAS No. 1251595-04-6](/img/structure/B2888184.png)
N-(4-chlorophenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, the description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include other identifiers such as CAS registry number and other specific properties related to the compound.
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction is carried out, and the yield of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and the type of bonds (covalent, ionic, etc.) that hold these atoms together.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and various spectroscopic properties (IR, NMR, UV-Vis, etc.). It also includes studying the compound’s stability, reactivity, and other chemical properties.Applications De Recherche Scientifique
Synthesis and Characterization
Thiophene derivatives, including compounds structurally related to N-(4-chlorophenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide, have been synthesized using various chemical reactions, such as the Gewald reaction, and characterized for their chemical properties. These compounds have been explored for their potential in creating new materials and drugs, showcasing the versatility of thiophene-based compounds in organic synthesis and medicinal chemistry (Pouzet et al., 1998).
Antimicrobial Activity
Several studies have synthesized thiophene derivatives and tested their antimicrobial efficacy. These compounds, including Schiff bases of thiophene derivatives, have shown promising antimicrobial properties against a range of bacterial and fungal pathogens, indicating their potential as lead compounds for the development of new antimicrobial agents (Arora et al., 2013).
Anticancer and Cytotoxic Activities
Research into thiophene-based compounds has also extended into evaluating their cytotoxic activities against various cancer cell lines. These studies suggest the potential of thiophene derivatives in the development of novel anticancer therapies, with some compounds showing significant inhibitory effects on tumor cell proliferation (Mehdhar et al., 2022).
Electrochemical Applications
Thiophene derivatives have been explored for their electrochemical applications, including the synthesis of polymers. The electrochemical polymerization of thiophene derivatives can lead to materials with unique electrical properties, useful in various technological applications, such as organic electronics and sensors (Visy et al., 1994).
Anticonvulsant Properties
Some thiophene derivatives have been investigated for their central nervous system (CNS) depressant activity, including potential anticonvulsant effects. This research indicates the potential of thiophene compounds in the development of new treatments for neurological disorders (Bhattacharjee et al., 2011).
Safety And Hazards
This involves understanding the safety precautions that need to be taken while handling the compound, its toxicity levels, and its impact on the environment.
Orientations Futures
This involves predicting or suggesting further studies that can be done based on the known properties and activities of the compound. This could include suggesting modifications to the molecular structure to enhance its activity or reduce its toxicity, or suggesting new applications for the compound based on its properties.
Please note that the availability of this information can vary widely depending on the specific compound and the extent to which it has been studied. For a specific compound like “N-(4-chlorophenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide”, detailed information might only be available in specialized chemical databases or scientific literature. If you have access to a university library or similar resource, they might be able to help you find more specific information. Also, always remember to handle all chemical compounds safely and responsibly.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-3-[(4-ethoxyphenyl)-methylsulfamoyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4S2/c1-3-27-17-10-8-16(9-11-17)23(2)29(25,26)18-12-13-28-19(18)20(24)22-15-6-4-14(21)5-7-15/h4-13H,3H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQHHYTVWLOOIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,5-Bis[2-(3,4-dichlorophenyl)-2-oxoethyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2888103.png)
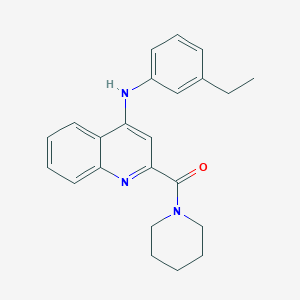
![2-amino-4-(4-bromophenyl)-7-methyl-5-oxo-6-phenethyl-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2888106.png)
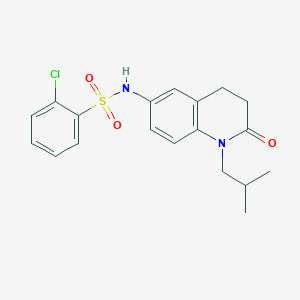
![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2888114.png)
![4-(4-fluorobenzyl)-5-[1-(phenoxyacetyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2888115.png)
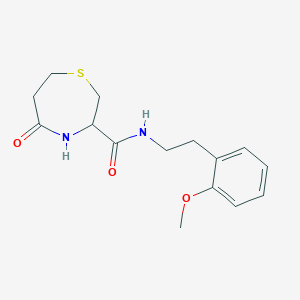
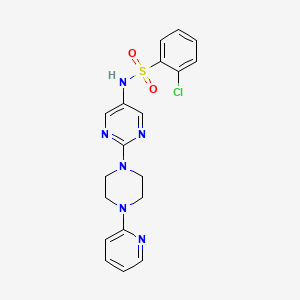
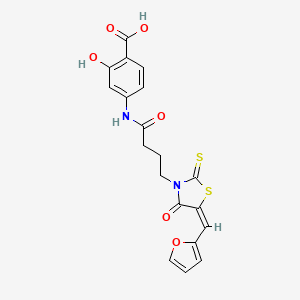
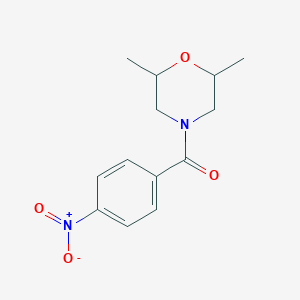
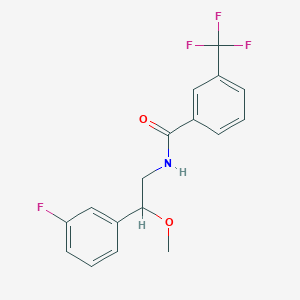
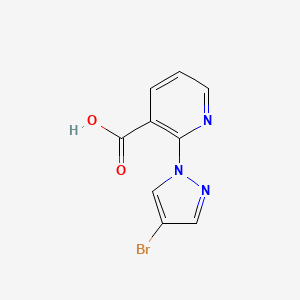
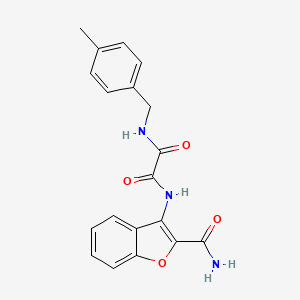
![4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]naphthalene-1-sulfonamide](/img/structure/B2888124.png)